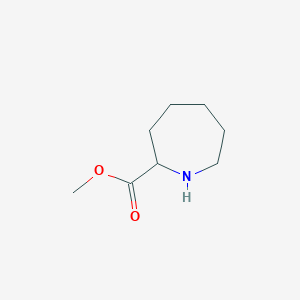

Methyl azepane-2-carboxylate

Overview

Description

“Methyl azepane-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl azepane-2-carboxylate hydrochloride” with a CAS Number of 34459-10-4 . The molecular weight of the hydrochloride form is 193.67 .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Scientific Research Applications

Application 1: Synthesis of N-aryl azepanes

- Summary of the Application: Methyl azepane-2-carboxylate is used in the synthesis of non-fused N-aryl azepane derivatives. These derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

- Methods of Application: The synthesis involves Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

- Results or Outcomes: The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Application 2: Carboxylate Production

- Summary of the Application: Methyl azepane-2-carboxylate could potentially be used in the production of carboxylic acids, which have displayed great applicability in the food, agricultural, cosmetic, textile, and pharmaceutical industries .

- Methods of Application: The efficient and specific export of target carboxylic acids through the microbial membrane is essential for high productivity, yield, and titer of bio-based carboxylates . Several transporters from fungi have been reported and used for improved synthesis of target products .

- Results or Outcomes: The transport activity and substrate specificity are two key issues that need further improvement in the application of carboxylate transporters . This review presents developments in the structural and functional diversity of carboxylate transporters .

Application 3: Synthesis of Pyrrole Derivatives

- Summary of the Application: Methyl azepane-2-carboxylate can be used in the synthesis of pyrrole derivatives. Pyrrole is a basic heterocyclic organic compound and its derivatives have been widely used in pharmaceuticals and other areas of chemistry .

- Methods of Application: The reaction proceeds in an ethanol medium and is catalyzed by acetic acid to give the pyrrole-containing product . The reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent leads to the formation of a dienamine product, which is isomerized under mild conditions to give methyl-2,5-dimethyl-1H-pyrrole-1-carboxylate .

- Results or Outcomes: The resulting product, methyl-2,5-dimethyl-1H-pyrrole-1-carboxylate, was obtained in a 96% yield .

Application 4: Synthesis of Azobenzene Derivatives

- Summary of the Application: Methyl azepane-2-carboxylate could potentially be used in the synthesis of azobenzene derivatives. Azobenzenes are a class of organic molecules characterized by two phenyl rings connected by an azo bond . They have emerged as the molecules of choice when devising light-responsive “smart” materials .

- Methods of Application: The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications .

- Results or Outcomes: The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species . This has facilitated the development of chemical sensors and photoswitchable organic transistors .

Application 5: Production of Coordinative Compounds

- Summary of the Application: Methyl azepane-2-carboxylate could potentially be used in the production of coordinative compounds based on unsaturated carboxylates . These compounds have valuable antimicrobial and antitumor activities .

- Methods of Application: The interest in these compounds arises from their ability to generate metal-containing polymers suitable for various applications .

- Results or Outcomes: The biological applications of these coordinative compounds are still being explored, but some species have shown promising antimicrobial and antitumor activities .

Safety And Hazards

properties

IUPAC Name |

methyl azepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNASBFHUYHYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544631 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azepane-2-carboxylate | |

CAS RN |

5228-33-1 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

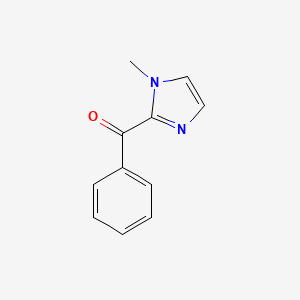

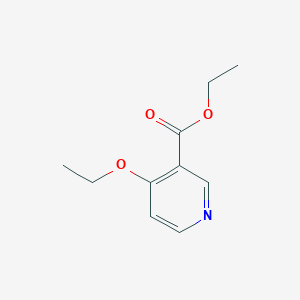

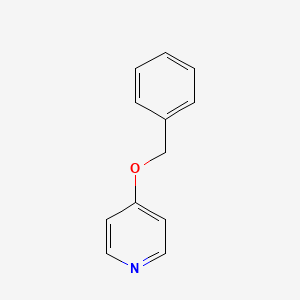

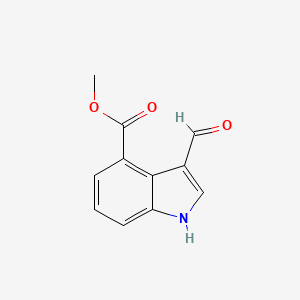

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.